

Application Notes and Protocols for the Quantification of 5-Hydroxy-2-methylbenzaldehyde

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of **5-Hydroxy-2-methylbenzaldehyde**, a key intermediate in various synthetic processes. The following methods offer a range of options in terms of selectivity, sensitivity, and throughput to suit diverse analytical needs in research, quality control, and drug development.

Introduction

5-Hydroxy-2-methylbenzaldehyde ($C_8H_8O_2$) is an aromatic aldehyde whose accurate quantification is crucial for process monitoring, purity assessment, and stability testing.^{[1][2][3]} This document outlines three common analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each section includes a summary of the method's performance, a detailed experimental protocol, and a visual representation of the workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic aldehydes. This method provides excellent resolution and sensitivity for the analysis of **5-Hydroxy-2-methylbenzaldehyde**. The protocol is based on isocratic elution from a reverse-phase C18 column and UV detection, offering a straightforward and reliable analytical solution.[4][5][6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of **5-Hydroxy-2-methylbenzaldehyde**, based on established methods for similar benzaldehyde derivatives.

Parameter	Typical Performance
Linearity Range	0.5 - 100 µg/mL
Correlation Coefficient (R ²)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantitation (LOQ)	~0.3 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (%RSD)	< 2%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

- UV Detection Wavelength: 254 nm.[5]

2. Reagent and Standard Preparation:

- Mobile Phase Preparation: Prepare the acetonitrile and water mixture. Filter and degas the mobile phase before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-Hydroxy-2-methylbenzaldehyde** reference standard and dissolve it in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

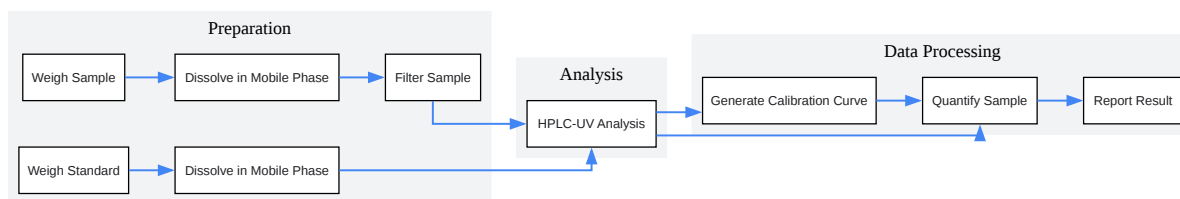
3. Sample Preparation:

- Accurately weigh a known amount of the sample containing **5-Hydroxy-2-methylbenzaldehyde**.
- Dissolve the sample in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

- Inject the working standard solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the sample solution and determine the peak area for **5-Hydroxy-2-methylbenzaldehyde**.
- Calculate the concentration of **5-Hydroxy-2-methylbenzaldehyde** in the sample using the calibration curve.

Workflow Diagram



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Caption: HPLC-UV analysis workflow for **5-Hydroxy-2-methylbenzaldehyde**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds like **5-Hydroxy-2-methylbenzaldehyde**. This method offers excellent specificity through mass spectrometric detection, making it ideal for complex matrices. The protocol provided is adapted from established methods for similar aromatic aldehydes.^{[7][8][9]}

Quantitative Data Summary

The following table presents the expected performance characteristics for a GC-MS method for the quantification of **5-Hydroxy-2-methylbenzaldehyde**.

Parameter	Expected Performance
Linearity Range	0.1 - 50 µg/mL
Correlation Coefficient (R ²)	> 0.995
Limit of Detection (LOD)	~0.02 µg/mL
Limit of Quantitation (LOQ)	~0.07 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 5%

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

- GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Mode: Splitless or split (e.g., 20:1).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- Quantifier Ion: m/z 136 (M^+).[\[1\]](#)

- Qualifier Ions: m/z 135, 107.[\[1\]](#)

2. Reagent and Standard Preparation:

- Solvent: High-purity dichloromethane or ethyl acetate.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-Hydroxy-2-methylbenzaldehyde** reference standard and dissolve it in 10 mL of the selected solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 $\mu\text{g/mL}$).

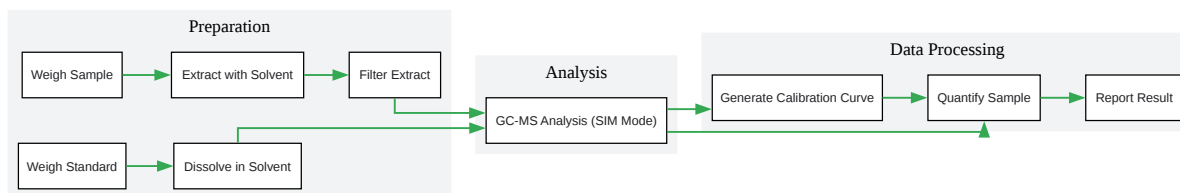
3. Sample Preparation:

- Accurately weigh a known amount of the sample.
- Extract the analyte using a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Filter the extract through a 0.45 μm syringe filter into a GC vial.

4. Calibration and Quantification:

- Inject the working standard solutions into the GC-MS system.
- Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 136) against the concentration of the standards.
- Inject the prepared sample and record the peak area of the quantifier ion.
- Calculate the concentration of **5-Hydroxy-2-methylbenzaldehyde** in the sample using the calibration curve.

Workflow Diagram



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Caption: GC-MS analysis workflow for **5-Hydroxy-2-methylbenzaldehyde**.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a rapid and straightforward method for the quantification of phenolic aldehydes, particularly for routine analysis where high sample throughput is required and the sample matrix is relatively simple. This method is based on the inherent UV absorbance of the analyte or its reaction with a colorimetric reagent.^{[10][11][12][13][14]}

Quantitative Data Summary

The following table outlines the anticipated performance of a UV-Visible spectrophotometric method for **5-Hydroxy-2-methylbenzaldehyde**.

Parameter	Anticipated Performance
Linearity Range	1 - 25 µg/mL
Correlation Coefficient (R ²)	> 0.99
Limit of Detection (LOD)	~0.2 µg/mL
Limit of Quantitation (LOQ)	~0.6 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (%RSD)	< 3%

Experimental Protocol

1. Instrumentation:

- UV-Visible Spectrophotometer: A standard double-beam or single-beam instrument.
- Cuvettes: 1 cm path length quartz cuvettes.

2. Reagent and Standard Preparation:

- Solvent: A suitable UV-transparent solvent such as ethanol or methanol.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **5-Hydroxy-2-methylbenzaldehyde** reference standard and dissolve in 100 mL of the chosen solvent.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to obtain concentrations in the linear range (e.g., 1, 2, 5, 10, 15, 20, and 25 µg/mL).

3. Sample Preparation:

- Accurately weigh a known amount of the sample.
- Dissolve the sample in the solvent to a known volume.
- If necessary, dilute the sample solution to bring the concentration within the calibration range.

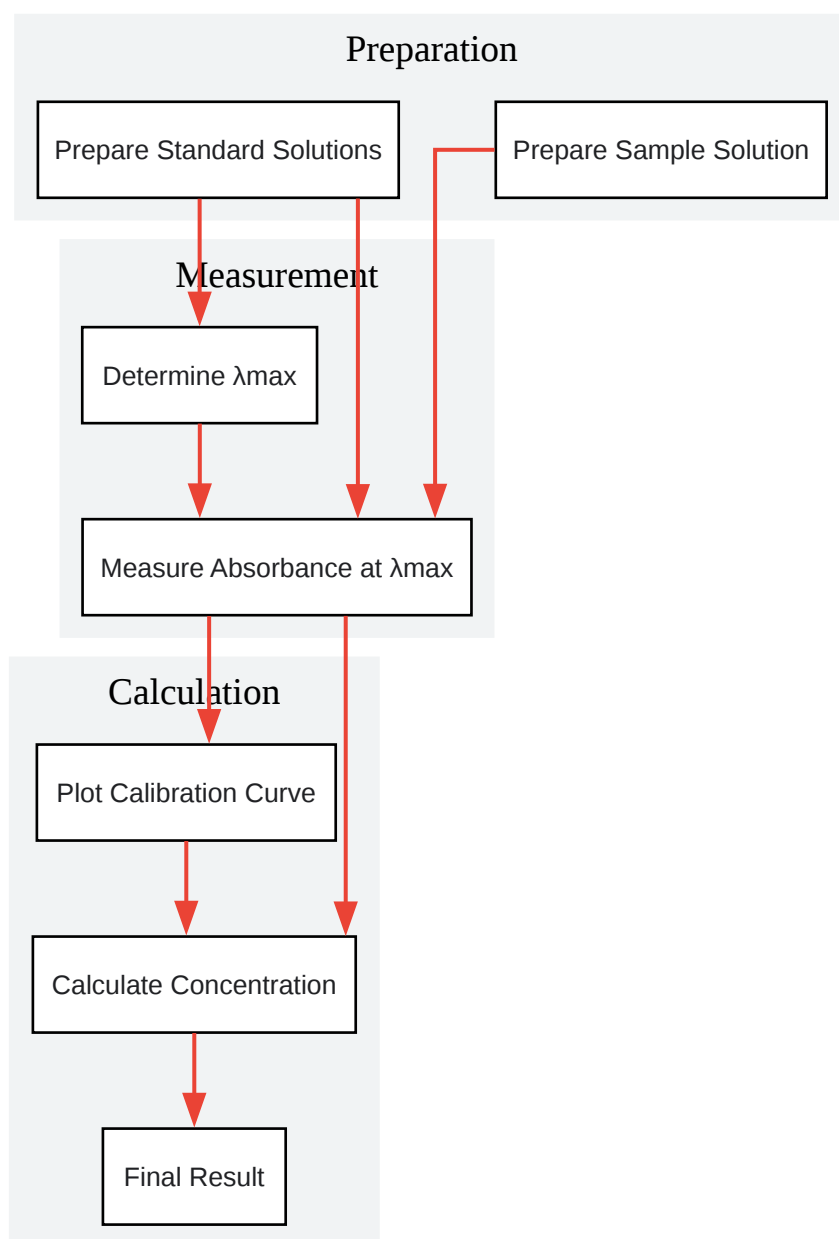
4. Wavelength Selection and Measurement:

- Scan the UV spectrum of a standard solution of **5-Hydroxy-2-methylbenzaldehyde** (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_{max}).
- Set the spectrophotometer to the determined λ_{max} .
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each working standard solution and the sample solution.

5. Calibration and Quantification:

- Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.
- Determine the concentration of **5-Hydroxy-2-methylbenzaldehyde** in the sample solution from the calibration curve.

Logical Relationship Diagram



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Caption: Logical flow for spectrophotometric quantification.

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